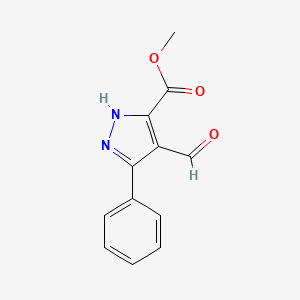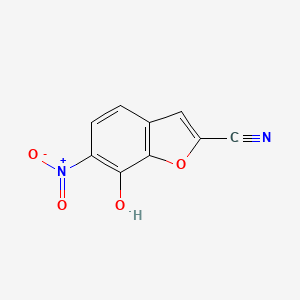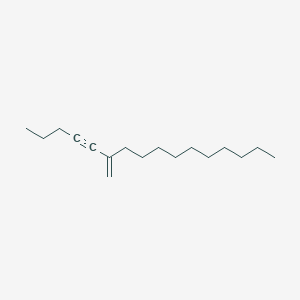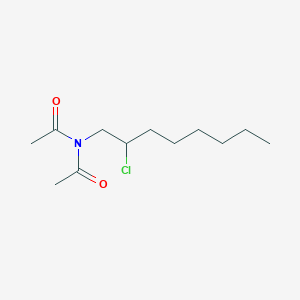silane CAS No. 89373-07-9](/img/structure/B14395717.png)
[3-(Benzenesulfinyl)undecyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfinyl)undecylsilane is a chemical compound that consists of a silane group attached to a benzenesulfinyl and undecyl chain. This compound is known for its unique structural properties, which include a combination of aromatic and aliphatic characteristics. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)undecylsilane typically involves the reaction of an appropriate silane precursor with a benzenesulfinyl compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include trimethylchlorosilane and benzenesulfinyl chloride, which react under controlled conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of 3-(Benzenesulfinyl)undecylsilane may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities and obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfinyl)undecylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the silane group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted silanes, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(Benzenesulfinyl)undecylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfinyl)undecylsilane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved in its action include the formation of sulfoxides and sulfones, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylsulfinyl)undecylsilane
- 3-(Benzenesulfonyl)undecylsilane)
- 3-(Benzenesulfinyl)decylsilane)
Uniqueness
3-(Benzenesulfinyl)undecylsilane is unique due to its specific combination of a benzenesulfinyl group with an undecyl chain and a trimethylsilane group. This unique structure imparts distinct chemical reactivity and stability, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
89373-07-9 |
|---|---|
Molecular Formula |
C20H36OSSi |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
3-(benzenesulfinyl)undecyl-trimethylsilane |
InChI |
InChI=1S/C20H36OSSi/c1-5-6-7-8-9-11-16-20(17-18-23(2,3)4)22(21)19-14-12-10-13-15-19/h10,12-15,20H,5-9,11,16-18H2,1-4H3 |
InChI Key |
LOWKZLIPYZNHJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC[Si](C)(C)C)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


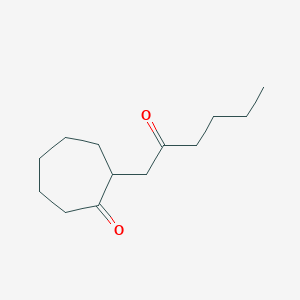
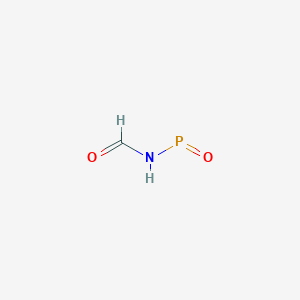
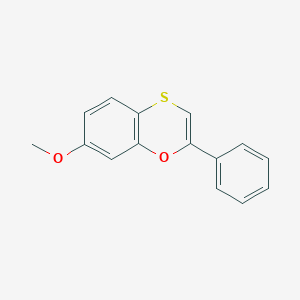
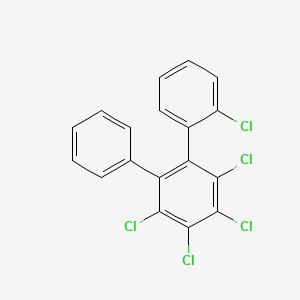
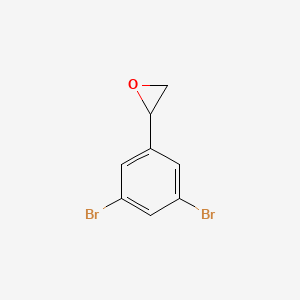
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
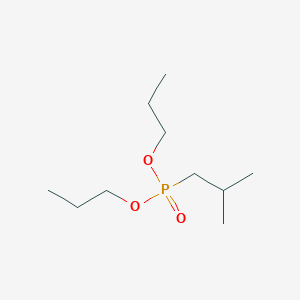
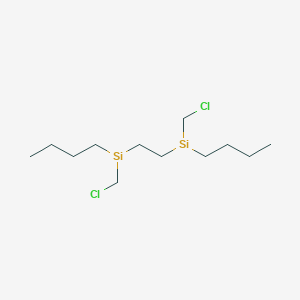
![N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide](/img/structure/B14395688.png)
